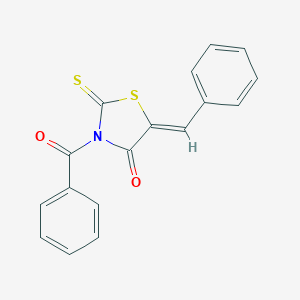
3-Benzoyl-5-benzylidene-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzoyl-5-benzylidene-2-thioxo-1,3-thiazolidin-4-one, also known as thiosemicarbazone, is a compound that has been extensively studied for its potential applications in the field of medicinal chemistry. Thiosemicarbazones have been found to possess a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.
Wirkmechanismus
The mechanism of action of 3-Benzoyl-5-benzylidene-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme involved in DNA synthesis. This inhibition leads to the accumulation of DNA damage and ultimately cell death. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits potent antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Thiosemicarbazones have also been shown to possess antimicrobial and antiviral properties, although the specific effects of this compound in these areas have not been extensively studied.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Benzoyl-5-benzylidene-2-thioxo-1,3-thiazolidin-4-one in lab experiments include its potent antitumor activity, as well as its ability to induce apoptosis in cancer cells. Additionally, 3-Benzoyl-5-benzylidene-2-thioxo-1,3-thiazolidin-4-oneazones have been found to possess a wide range of biological activities, making them useful in a variety of research areas. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 3-Benzoyl-5-benzylidene-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of novel 3-Benzoyl-5-benzylidene-2-thioxo-1,3-thiazolidin-4-oneazone derivatives with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Another area of interest is the development of targeted drug delivery systems for 3-Benzoyl-5-benzylidene-2-thioxo-1,3-thiazolidin-4-oneazones, which could improve their efficacy and reduce potential toxicity. Finally, studies are needed to investigate the potential use of 3-Benzoyl-5-benzylidene-2-thioxo-1,3-thiazolidin-4-oneazones in combination with other drugs or therapies to enhance their anticancer effects.
In conclusion, this compound is a compound with potent antitumor activity and a wide range of biological activities. While further studies are needed to fully understand its mechanism of action and potential applications, it represents a promising area of research in the field of medicinal chemistry.
Synthesemethoden
The synthesis of 3-Benzoyl-5-benzylidene-2-thioxo-1,3-thiazolidin-4-one can be achieved through the reaction of 3-Benzoyl-5-benzylidene-2-thioxo-1,3-thiazolidin-4-oneazide with benzoyl chloride and benzaldehyde in the presence of a base. This reaction results in the formation of a yellow crystalline solid, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
3-Benzoyl-5-benzylidene-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in the field of medicinal chemistry. Thiosemicarbazones have been found to possess a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. Studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer.
Eigenschaften
Molekularformel |
C17H11NO2S2 |
|---|---|
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
(5Z)-3-benzoyl-5-benzylidene-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H11NO2S2/c19-15(13-9-5-2-6-10-13)18-16(20)14(22-17(18)21)11-12-7-3-1-4-8-12/h1-11H/b14-11- |
InChI-Schlüssel |
UKLXNBQUAHAGQM-KAMYIIQDSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(=O)C3=CC=CC=C3 |
SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N'-[1-methyl-3-(4-morpholinyl)-3-oxopropylidene]benzohydrazide](/img/structure/B273840.png)
![3-ethyl-2-[(4-methoxyphenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273844.png)
![2-[(4-chlorophenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B273845.png)
![3-butyl-2-[(2,4-dimethylphenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273846.png)
![2-[(4-bromophenyl)imino]-3-butyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273847.png)



![5-[2-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B273856.png)



![N-[(E)-[[4-(dimethylamino)phenyl]-phenylmethylidene]amino]-4-hydroxybenzamide](/img/structure/B273862.png)
